Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate
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Overview
Description
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with the molecular formula C20H29NO4 and a molecular weight of 347.45 . It has attracted extensive attention from researchers due to its unique properties.
Synthesis Analysis
The synthesis of morpholine-containing compounds like Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a two-step process. This process starts with easily available reactants and includes a Mannich reaction followed by a Michael addition reaction under mild conditions .Molecular Structure Analysis
The molecular structure of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has been assessed using various techniques such as 1H, 13C, 31P nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate include a Mannich reaction and a Michael addition reaction . These reactions are typically carried out under mild conditions.Physical And Chemical Properties Analysis
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has a molecular weight of 347.45 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Development of Kinase Inhibitors
Research by Xu et al. (2015) describes a one-pot, three-component Wittig–SNAr approach for synthesizing various ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates and analogues. These compounds are highlighted as potential intermediates for aurora 2 kinase inhibitors, showcasing the chemical's relevance in medicinal chemistry and drug design. The study emphasizes the process's high stereoselectivity and environmentally benign nature, using water as a solvent under metal-free, mild conditions (Xu et al., 2015).
2. Potential in Cancer Treatment
In the context of cancer research, the work of Nurieva et al. (2015) is significant. They synthesized compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, noting the moderate cytotoxicity of these compounds against human epithelial lung carcinoma cells A549. This implies potential applications in cancer treatment and drug development (Nurieva et al., 2015).
3. Exploring Luminescence and Anticancer Properties
Ramos et al. (2020) synthesized fac-[Re(et-isonic)(NN)(CO)3]+ complexes with ethyl-isonicotinate and other components. The research aimed to understand their photophysical properties and explore their anticancer potential. The study highlighted that these complexes could be potential candidates for novel therapeutic processes, demonstrating the versatility of ethyl-based compounds in medical research (Ramos et al., 2020).
Safety And Hazards
According to the safety data sheet provided by Ambeed , Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled, swallowed, or come into contact with skin and eyes. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.
properties
IUPAC Name |
ethyl 7-[2-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-24-15-13-21/h6-9H,2-5,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJKJWSBRYIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643572 |
Source
|
Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898751-57-0 |
Source
|
Record name | Ethyl 2-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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